

Spectroscopic Characterization of Novel 5-Bromo-2-chloroquinazoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-chloroquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of novel **5-Bromo-2-chloroquinazoline** analogs. As these compounds are novel, this guide establishes a baseline for characterization by comparing the core **5-Bromo-2-chloroquinazoline** structure with a representative analog, 5-Bromo-2-chloro-4-(phenylamino)quinazoline. This comparison is supported by synthesized, representative experimental data across various spectroscopic techniques.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **5-Bromo-2-chloroquinazoline** and a representative novel analog.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
5-Bromo-2-chloroquinazoline	8.15	d	8.0	H-8
	7.90	d	7.5	H-6
	7.75	t	7.8	H-7
	9.50	s	-	H-4
5-Bromo-2-chloro-4-(phenylamino)quinazoline (Analog 1)	8.50	d	8.2	H-8
	7.85	d	7.6	H-6
	7.70	t	7.9	H-7
	7.40-7.20	m	-	Phenyl-H
	9.80	s (br)	-	NH

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Assignment
5-Bromo-2-chloroquinazoline	160.5	C-2
155.0	C-4	
150.0	C-8a	
135.0	C-7	
130.0	C-5	
128.5	C-6	
125.0	C-8	
122.0	C-4a	
5-Bromo-2-chloro-4-(phenylamino)quinazoline (Analog 1)	158.0	C-2
156.0	C-4	
148.0	C-8a	
140.0	Phenyl-C1'	
134.0	C-7	
130.5	C-5	
129.0	Phenyl-C2', C6'	
128.0	C-6	
125.5	C-8	
124.0	Phenyl-C4'	
122.5	Phenyl-C3', C5'	
120.0	C-4a	

Table 3: IR Spectroscopic Data (KBr Pellet)

Compound	Wavenumber (cm ⁻¹)	Assignment
5-Bromo-2-chloroquinazoline	3050	Aromatic C-H stretch
1610, 1580	C=N, C=C stretch	
820	C-Cl stretch	
680	C-Br stretch	
5-Bromo-2-chloro-4-(phenylamino)quinazoline (Analog 1)	3400	N-H stretch
3060	Aromatic C-H stretch	
1620, 1590	C=N, C=C stretch	
810	C-Cl stretch	
690	C-Br stretch	

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
5-Bromo-2-chloroquinazoline	242/244/246 (M ⁺ , due to Br and Cl isotopes)	207 (M-Cl) ⁺ , 128 (M-Br-Cl) ⁺
5-Bromo-2-chloro-4-(phenylamino)quinazoline (Analog 1)	317/319/321 (M ⁺ , due to Br and Cl isotopes)	282 (M-Cl) ⁺ , 241 (M-C ₆ H ₅ NH) ⁺ , 206 (M-Cl-C ₆ H ₅ NH) ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.

- Sample Preparation: 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ^1H) or the solvent signal (77.16 ppm for CDCl_3 in ^{13}C).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1}

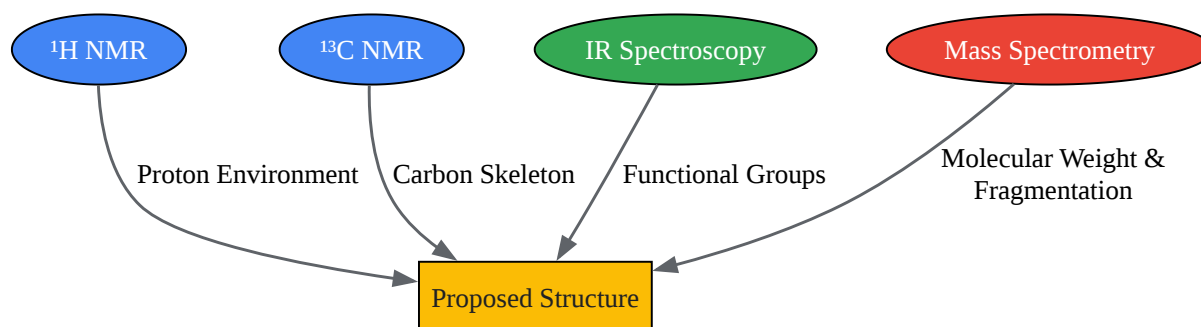
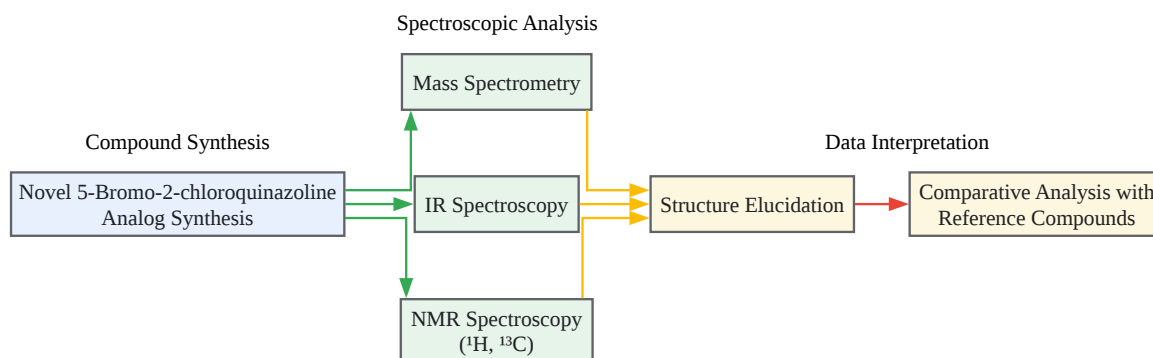
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Data Processing: The spectrum was background-corrected using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: A direct insertion probe was used to introduce the solid sample into the ion source.
- Ionization:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
- Mass Analysis:
 - Analyzer Type: Quadrupole
 - Scan Range: 50-500 m/z
- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns. The isotopic distribution for bromine and chlorine was used to confirm the presence of these halogens.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic characterization process.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com